![molecular formula C16H19BrN2O4 B1463621 Boc-6-bromo-DL-tryptophan CAS No. 1104606-57-6](/img/structure/B1463621.png)
Boc-6-bromo-DL-tryptophan
Overview
Description
Boc-6-bromo-DL-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 and a molecular weight of 383.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Boc-6-bromo-DL-tryptophan is represented by the formula C16H19BrN2O4 .Physical And Chemical Properties Analysis
Boc-6-bromo-DL-tryptophan has a molecular weight of 383.24 and a molecular formula of C16H19BrN2O4 . Other physical and chemical properties such as density and boiling point are not provided in the search results.Scientific Research Applications
Proteomics Research
Boc-6-bromo-DL-tryptophan: is a specialty chemical used in proteomics research . It is utilized for the study of proteomes, which are the entire set of proteins expressed by a system, such as a cell, tissue, or organism, at a certain time. This compound can be used to modify proteins or peptides during synthesis or labeling, allowing researchers to study protein structure, function, and interactions.
Organic Synthesis
In organic synthesis , Boc-6-bromo-DL-tryptophan serves as a valuable reagent due to its reactivity and selectivity . Chemists employ it to create complex molecules with tailored properties. It’s particularly useful in synthesizing indole derivatives, which are prevalent in various alkaloids and have significant biological activities .
Material Science
Material science: benefits from Boc-6-bromo-DL-tryptophan in the development of novel materials with improved performance characteristics . It contributes to creating materials with enhanced thermal stability, mechanical strength, or optical properties, which are crucial for advanced engineering applications.
Pharmaceutical Industry
In the pharmaceutical industry , brominated compounds like Boc-6-bromo-DL-tryptophan have applications in drug development . For instance, it may be used to derive the 20S-proteasome inhibitor TMC-95A, which has potential therapeutic applications. Its role in the synthesis of biologically active compounds is also noteworthy, especially in the treatment of various disorders.
Agriculture
Boc-6-bromo-DL-tryptophan finds applications in agriculture as well, particularly in the development of agrochemicals . Brominated compounds are known for their roles in plant protection and growth regulation, and this compound could be part of such formulations.
Food Industry
Lastly, in the food industry , brominated amino acids like Boc-6-bromo-DL-tryptophan are significant due to their potential as nutritional supplements or flavor enhancers . Their role in food fortification and preservation is an area of ongoing research.
Safety And Hazards
properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-6-bromo-DL-tryptophan |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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